molecular formula C9H14O4 B3324218 Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate CAS No. 181512-62-9

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate

Cat. No.: B3324218
CAS No.: 181512-62-9
M. Wt: 186.2 g/mol
InChI Key: JGZDFJZKXHTQDM-VOTSOKGWSA-N
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Description

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate is an organic compound with the molecular formula C9H14O4. It is an ester derived from the condensation of ethyl acetoacetate and ethyl vinyl ether. This compound is characterized by its ethoxy group and a conjugated double bond, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate can be synthesized through the following steps:

    Condensation Reaction: Ethyl acetoacetate reacts with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction typically occurs at room temperature and yields the desired ester.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale condensation reactions using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation columns.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate.

    Ethyl vinyl ether: Another precursor used in the synthesis.

    Methyl (3E)-4-methoxy-2-oxopent-3-enoate: A similar ester with a methoxy group instead of an ethoxy group.

Properties

IUPAC Name

ethyl (E)-4-ethoxy-2-oxopent-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZDFJZKXHTQDM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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